molecular formula C12H22ClNO4S B2883723 Tert-butyl 4-[2-(chlorosulfonyl)ethyl]piperidine-1-carboxylate CAS No. 2155853-00-0

Tert-butyl 4-[2-(chlorosulfonyl)ethyl]piperidine-1-carboxylate

Cat. No.: B2883723
CAS No.: 2155853-00-0
M. Wt: 311.82
InChI Key: CHKJGJHEXRJFCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-[2-(chlorosulfonyl)ethyl]piperidine-1-carboxylate is a useful research compound. Its molecular formula is C12H22ClNO4S and its molecular weight is 311.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Tert-butyl 4-[2-(chlorosulfonyl)ethyl]piperidine-1-carboxylate, also known as tert-butyl 4-chlorosulfonylpiperidine-1-carboxylate, is a chemical compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, pharmacological effects, and relevant case studies.

  • Molecular Formula : C10H18ClNO4S
  • Molecular Weight : 283.77 g/mol
  • CAS Number : 782501-25-1
  • Melting Point : 82.0°C to 85.0°C

The biological activity of this compound primarily involves its interaction with various cellular pathways. Research indicates that compounds containing a piperidine moiety can inhibit specific proteins involved in cell signaling pathways, particularly those related to cancer and inflammation.

Key Pathways Affected:

  • Raf-MEK-ERK Pathway : This pathway is crucial in cell proliferation and survival. Inhibition of this pathway can lead to reduced tumor growth.
  • PI3K-Akt Pathway : Involvement in cell survival and metabolism makes this pathway a target for anticancer therapies.

Biological Activity Overview

The compound exhibits several biological activities, including:

  • Anticancer Activity : Initial studies suggest that this compound may inhibit the growth of various cancer cell lines, including breast (MCF-7) and colon (SW480) cancers. The compound's IC50 values indicate significant cytotoxicity against these cell lines.
Cell LineIC50 Value (μM)Reference
MCF-74.363
SW480Not Determined
  • Inhibition of CDC42 : This compound has been identified as a potential inhibitor of CDC42, a protein involved in regulating the cytoskeleton and cellular morphology. Inhibiting CDC42 can lead to altered cell motility and invasion, which is beneficial in cancer therapy .

Case Studies

Several studies have highlighted the biological effects of similar compounds, providing insights into the potential applications of this compound:

  • Study on CDC42 Inhibitors :
    • A study evaluated various CDC42 inhibitors for their anticancer properties, revealing that modifications to the piperidine structure could enhance potency against cancer cell lines . The findings suggest that tert-butyl derivatives may be effective in targeting similar pathways.
  • Cytotoxicity Assessment :
    • Research conducted on related piperidine compounds demonstrated significant cytotoxic effects against multiple cancer types. For instance, compounds similar in structure exhibited IC50 values ranging from low micromolar to sub-micromolar concentrations against various tumor cells .

Properties

IUPAC Name

tert-butyl 4-(2-chlorosulfonylethyl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22ClNO4S/c1-12(2,3)18-11(15)14-7-4-10(5-8-14)6-9-19(13,16)17/h10H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHKJGJHEXRJFCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CCS(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2155853-00-0
Record name tert-butyl 4-[2-(chlorosulfonyl)ethyl]piperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.